Enzymatic Substrate Specificity: N-Myristoylglycine vs. Peptide Substrate D-Tyr-Val-Gly
N-Myristoylglycine serves as a substrate for peptidylglycine α-amidating enzyme (PAM), a key enzyme in fatty acid amide biosynthesis. Its catalytic efficiency was directly compared to the reference peptide substrate D-Tyr-Val-Gly. The (V/K)app for NMG was determined to be 55 ± 4% of the value measured for D-Tyr-Val-Gly [1]. This quantitative comparison demonstrates that NMG is a competent substrate for PAM, supporting its role as a precursor in the biosynthesis of primary fatty acid amides, a function not shared by all N-acylglycines.
| Evidence Dimension | Catalytic efficiency (V/K)app |
|---|---|
| Target Compound Data | 55 ± 4% of reference value |
| Comparator Or Baseline | D-Tyr-Val-Gly peptide (100% reference) |
| Quantified Difference | NMG exhibits 55% of the catalytic efficiency of D-Tyr-Val-Gly |
| Conditions | Assay with purified peptidylglycine α-amidating enzyme; kinetic parameters measured at pH and temperature optima (Arch. Biochem. Biophys. 1996, 330(2), 430-4) |
Why This Matters
This quantitative data confirms NMG is a bona fide substrate for PAM, a property that distinguishes it from other N-acylglycines and validates its use in studies of fatty acid amide biosynthesis pathways.
- [1] Merkler, D. J., Merkler, K. A., Stern, W., & Fleming, F. F. (1996). Fatty acid amide biosynthesis: a possible new role for peptidylglycine alpha-amidating enzyme and acyl-coenzyme A: glycine N-acyltransferase. Archives of Biochemistry and Biophysics, 330(2), 430-434. View Source
